N,N-diethyl-2-methylbut-3-yn-2-amine

Catalog No.
S8923691
CAS No.
M.F
C9H17N
M. Wt
139.24 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-diethyl-2-methylbut-3-yn-2-amine

Product Name

N,N-diethyl-2-methylbut-3-yn-2-amine

IUPAC Name

N,N-diethyl-2-methylbut-3-yn-2-amine

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

InChI

InChI=1S/C9H17N/c1-6-9(4,5)10(7-2)8-3/h1H,7-8H2,2-5H3

InChI Key

QKIJCLSWZOAWBJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)(C)C#C

N,N-Diethyl-2-methylbut-3-yn-2-amine is an organic compound characterized by its unique structure, which includes a terminal alkyne and a secondary amine functional group. Its molecular formula is C12H17N\text{C}_{12}\text{H}_{17}\text{N}, and it features a 2-methylbut-3-yne backbone. The compound is typically represented structurally as follows:

N N Diethyl 2 methylbut 3 yn 2 amine\text{N N Diethyl 2 methylbut 3 yn 2 amine}

This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of both alkyne and amine functionalities, which can participate in various

, including:

  • Alkyne Reactions: The terminal alkyne can participate in reactions such as:
    • Hydrogenation: Converting the alkyne to an alkene or alkane.
    • Nucleophilic Addition: Reacting with electrophiles to form new carbon-carbon bonds.
  • Amine Reactions: The amine group can engage in:
    • Alkylation: Reacting with alkyl halides to form more complex amines.
    • Acylation: Forming amides through reaction with acyl chlorides or anhydrides.
  • Coupling Reactions: Utilizing the alkyne functionality for coupling reactions, such as Sonogashira coupling, to synthesize more complex structures.

The synthesis of N,N-diethyl-2-methylbut-3-yn-2-amine can be achieved through several methods, including:

  • Starting from 2-Methylbutan-3-one:
    • The compound can be synthesized via a multi-step process involving the formation of the corresponding alcohol followed by amination.
  • Using 2-Methylbut-3-yne as a Precursor:
    • The alkyne can be reacted with diethylamine under appropriate conditions (e.g., in the presence of a catalyst) to yield N,N-diethyl derivatives.
  • Sonogashira Coupling:
    • Employing Sonogashira coupling techniques with suitable aryl halides and 2-methylbut-3-yne can also lead to the formation of this compound in a more complex synthetic route .

N,N-Diethyl-2-methylbut-3-yn-2-amine has potential applications in:

  • Organic Synthesis: As a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Investigating its derivatives for potential therapeutic effects.
  • Material Science: Exploring its use in creating functional materials due to its unique chemical properties.

Interaction studies involving N,N-diethyl-2-methylbut-3-yn-2-amines are crucial for understanding its reactivity and potential applications. These studies typically focus on:

  • Reactivity with Electrophiles and Nucleophiles: Understanding how this compound interacts with various chemical species.
  • Biological Interactions: Evaluating how this compound interacts with biological systems, which could inform its potential therapeutic uses.

Several compounds share structural similarities with N,N-diethyl-2-methylbut-3-yn-2-amines, including:

Compound NameStructureUnique Features
N-Ethyl-N-methylbut-3-en-2-aminesContains an alkene instead of an alkynePotentially different reactivity patterns
2-MethylbutanamideSimple amide structureLacks alkyne functionality
N-Benzyl-N-methylbutanamineContains a benzyl groupIncreased steric hindrance affecting reactivity

N,N-Diethyl-2-methylbut-3-yn-2-amines are unique due to their combination of both alkyne and amine functionalities, allowing for diverse chemical transformations not readily available in simpler compounds.

Transition Metal-Mediated Alkynylation of Tertiary Amines

Transition metal catalysts, particularly palladium and gold, have revolutionized the alkynylation of tertiary amines. A prominent method involves the coupling of N,N-diethyl-2-methylbut-2-en-1-amine (CAS 112082-06-1) with terminal alkynes under palladium catalysis. This reaction proceeds via oxidative addition of the alkyne to Pd(0), followed by coordination to the amine and reductive elimination to form the C–C bond.

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 80°C
  • Yield: 70–85%

A comparative study of Pd- and Au-catalyzed systems reveals that gold nanoparticles (AuNPs) supported on hydroxyapatite enhance regioselectivity for α-methylene functionalization. This system achieves 92% selectivity for the desired product by stabilizing intermediates through surface interactions.

Photoinduced Radical C–H Alkynylation Strategies

Visible-light-driven alkynylation has emerged as a sustainable alternative to traditional methods. Irradiation of N,N-diethyl-3-methylbutan-2-amine (CID 54104916) with alkynyl bromides in the presence of a photocatalyst (e.g., fac-Ir(ppy)₃) generates propargylic amines via a radical chain mechanism.

Mechanistic Insights:

  • Photoexcitation: The photocatalyst absorbs light, transitioning to a triplet state.
  • Single Electron Transfer (SET): The excited catalyst oxidizes the amine, forming an α-amino radical.
  • Radical Addition: The radical adds to the alkynyl bromide, followed by bromide elimination.
  • Regeneration: The catalyst is reduced back to its ground state, closing the catalytic cycle.

This method tolerates aromatic and aliphatic alkynyl bromides, yielding products in 31–80% efficiency.

Zinc-Catalyzed Regiospecific α-Methylene Functionalization

Zinc salts paired with AuNPs enable unprecedented α-methylene selectivity in amine alkynylation. For example, reacting N,N-diethyl-2-methylpent-3-yn-2-amine (CID 24972764) with phenylacetylene in the presence of Zn(OTf)₂ and AuNPs@HAP yields the propargylamine derivative with >90% regioselectivity.

Key Advantages:

  • Avoids over-functionalization at α-methyl positions.
  • Compatible with sterically hindered amines.
  • Operates under mild conditions (25–40°C).

A proposed mechanism involves a concerted proton-coupled electron transfer (PCET) from the amine to O₂ on the AuNP surface, bypassing high-energy intermediates.

Gold Nanoparticle-Assisted Concerted Proton/Electron Transfer Mechanisms

AuNPs play a dual role in facilitating proton and electron transfers during alkynylation. Spectroscopic studies indicate that AuNPs stabilize the transition state by adsorbing both the amine and alkyne substrates. This adsorption lowers the activation energy for C–H cleavage and C–C bond formation.

Experimental Protocol:

  • Catalyst: AuNPs@HAP (1 wt% Au loading)
  • Oxidant: O₂ (1 atm)
  • Solvent: Acetonitrile
  • Yield: 88%

The synergy between AuNPs and Zn²⁺ ions enhances turnover frequencies (TOFs) by 15-fold compared to homogeneous catalysts.

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Exact Mass

139.136099547 g/mol

Monoisotopic Mass

139.136099547 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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